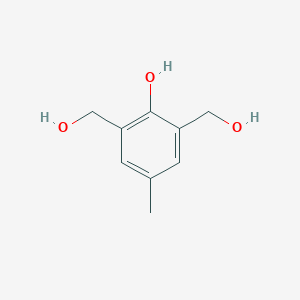

2,6-Bis(hydroxymethyl)-4-methylphenol

Overview

Description

2,6-Bis(hydroxymethyl)-4-methylphenol is a chemical compound used as a bridging ligand in binuclear oxovanadium (V) compound . It’s a versatile chemical intermediate that can be synthesized from naturally-occurring 2,6-lutidine .

Synthesis Analysis

The synthesis of this compound can be achieved through a novel one-pot biocatalytic process. This process uses recombinant microbial whole cells as catalysts and naturally-occurring 2,6-lutidine as the starting material . The bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .Molecular Structure Analysis

The molecular formula of this compound is C9H12O4 . The molecular weight is 184.19 g/mol . The InChIKey is JXMWJLYIVJTAQT-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is a valuable chemical precursor used for the preparation of metal complexes and catalysts . It can be synthesized via 6-methyl-2-pyridine methanol from a naturally-occurring aromatic heterocycle, 2,6-lutidine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.19 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass is 184.07355886 g/mol .Scientific Research Applications

Hydrogen-Bonded Assemblies

2,6-Bis(hydroxymethyl)-4-methylphenol forms hydrogen-bonded networks in various structures, displaying sheets in all but one structure. These structures often include centrosymmetric dimeric subunits held together by hydrogen bonds between hydroxymethyl groups, with some instances of probable pi-pi interactions (Masci & Thuéry, 2002).

Crosslinking in Poly (ether ether ketone)

This compound is used as a crosslinker in sulphonated poly (ether ether ketone) for preparing proton exchange membranes (PEMs). The crosslinking leads to controlled swelling, improved ionic conductivity, and enhanced mechanical properties. The chemical stability of these crosslinked membranes is significant, as assessed by Fenton's test (Hande et al., 2008).

Catalysis and DNA Cleavage Activity

In the synthesis of copper(II) complexes, this compound has been used. These complexes exhibit catalytic activity in the oxidation of certain compounds and hydrolytic cleavage of plasmid DNA without additional cofactors. The magnetic and structural properties of these complexes are also noteworthy (Banerjee et al., 2009).

Synthesis of Organic Compounds

This chemical is used in the synthesis of various organic compounds, like 5-methyl-2-hydroxyisophthaladehyde, through oxidation processes. The synthesis conditions, such as temperature and reactant ratios, significantly influence the yield (Yu-jian, 2008).

Antimicrobial and DNA Binding Studies

In the study of Schiff base metal complexes, this compound has been utilized to synthesize complexes that show significant DNA-binding properties. These complexes also exhibit antimicrobial activity against bacteria and fungi (Raman, Sakthivel, & Jeyamurugan, 2010).

Synthesis of Novel Compounds

The synthesis of novel compounds like EOM-protected 2,6-bis(diphenylphosphino)-4-methylphenol and its derivatives involves this compound. Such syntheses contribute to the advancement of organic and inorganic chemistry (Urnezius et al., 2022).

Antioxidant Properties

It has been identified as an antioxidant in the leaf extract of the halophyte plant, Mesembryanthemum crystallinum. This finding expands the understanding of natural antioxidants and their potential applications (Bouftira, Abdelly, & Sfar, 2007).

Coordination Chemistry

In coordination chemistry, this compound plays a critical role in forming dinuclear and tetranuclear complexes with various metals, contributing to the study of metal-ligand interactions (Mikuriya, Fukutani, & Yoshioka, 2015).

Mechanism of Action

Target of Action

It is synthesized using recombinant microbial whole cells as catalysts . The compound’s interaction with these microbial cells could be a significant part of its action mechanism.

Mode of Action

The compound, 2,6-Bis(hydroxymethyl)-p-cresol, is prepared from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts

Biochemical Pathways

The compound is synthesized using a biocatalytic process , which suggests that it may interact with biochemical pathways related to biocatalysis.

Result of Action

It is known that the compound is a versatile chemical intermediate , suggesting that it may have a variety of effects depending on the specific context in which it is used.

Action Environment

The compound is synthesized using a biocatalytic process , which could potentially be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals.

Safety and Hazards

Future Directions

The future directions for 2,6-Bis(hydroxymethyl)-4-methylphenol involve the development of more efficient and sustainable synthesis methods. One such method is the use of whole-cell biocatalysis, which offers a simpler and more sustainable alternative to multistep organic synthesis protocols . This method also holds great promise for the sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients .

properties

IUPAC Name |

2,6-bis(hydroxymethyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-3,10-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMMBDBTERQYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059017 | |

| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91-04-3 | |

| Record name | 2,6-Bis(hydroxymethyl)-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylol-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(hydroxymethyl)-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol, 2-hydroxy-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(hydroxymethyl)-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLOL-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99HT08S5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

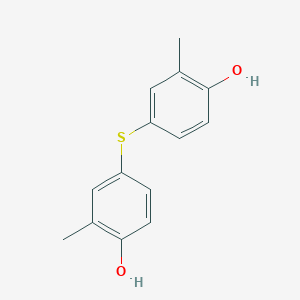

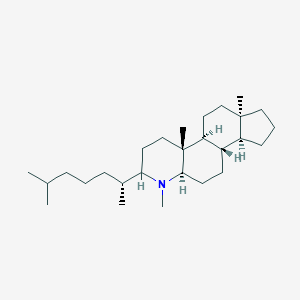

ANone: 2,6-Bis(hydroxymethyl)-4-methylphenol (often abbreviated as H3bhmp in its protonated form) has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. Its structure consists of a phenol ring with a methyl group at the 4-position and hydroxymethyl (-CH2OH) groups at the 2- and 6-positions.

A: this compound acts as a versatile ligand in coordination chemistry due to its multiple potential donor atoms. The three hydroxyl groups (one phenolic and two alcoholic) can readily deprotonate and coordinate to metal centers. This allows it to form diverse complexes with various metals like vanadium, manganese, and others, leading to structures such as dinuclear, tetranuclear, and even high-nuclearity clusters. [, , , , , ]

A: Research shows this compound forms complexes with transition metals like vanadium and manganese. For instance, it generates tetranuclear oxidovanadium(IV) complexes, some exhibiting N2 adsorption properties, which could be relevant for material science applications. [, ] Furthermore, it forms high-nuclearity manganese clusters with interesting magnetic properties, potentially useful in areas like molecular magnetism or as precursors for magnetic materials. [, ]

ANone: Common techniques include:

- NMR Spectroscopy (1H NMR): Provides structural information by analyzing the hydrogen atom environments within the molecule. [, ]

- UV-Vis Spectroscopy: Useful for studying electronic transitions within the molecule, especially conjugated systems like the phenol ring. [, ]

- Infrared Spectroscopy (IR): Identifies functional groups based on their characteristic vibrational frequencies, such as O-H and C=C stretches. []

- Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. []

- Single-crystal X-ray Diffraction: Provides the most detailed structural information, revealing the three-dimensional arrangement of atoms within a crystal lattice. [, , , ]

A: Yes, this compound has been explored in photochemical studies. One research paper investigated its role in a three-component photoresist system, where it acted as a cross-linker. [] Additionally, a study examined the influence of humic acids on the photodegradation of this compound under UV irradiation. []

A: Crystallographic studies reveal that this compound and its derivatives, where the methyl group is replaced by substituents like methoxy, phenoxy, and 1-(4-methoxyphenyl)-1-methylethyl, exhibit extensive hydrogen-bonding networks. These networks primarily involve the hydroxyl groups, leading to the formation of sheet-like structures in the solid state. In some cases, weak inter-sheet π-π interactions are also observed. []

A: this compound serves as a key building block for synthesizing macrobicyclic clefts. By reacting its bromomethylated derivative, 2,6-bis[[2',6'-bis(bromomethyl)-4'-methylphenoxy]methyl]pyridine, with achiral or chiral glycols, macrocycles with a pyridine core can be created. These clefts show potential for molecular recognition, particularly enantiomeric recognition of ammonium salts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Bis(methylthio)methylene]-p-toluenesulfonamide](/img/structure/B160542.png)